molecular formula C20H16F2N2O3S B3552686 N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3552686
M. Wt: 402.4 g/mol
InChI Key: PFWCUQSRQPQCPV-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which are organic sulfur compounds that contain the -SO~2~NH~2~ group . Sulfonamides have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .


Molecular Structure Analysis

The molecular structure of sulfonamides can be confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction and the conformational analysis can be performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, vibrational frequencies can reveal some physicochemical properties of the compound .

Mechanism of Action

The mechanism of action of sulfonamides in general is as antibacterial agents. They inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some sulfonamides are used as drugs and are generally safe for human use, while others may be toxic or hazardous. Always refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

Sulfonamides have a wide range of applications and are the subject of ongoing research. Future directions could include the development of new sulfonamide-based drugs, the study of their mechanisms of action, and the improvement of their synthesis methods .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S/c21-15-7-6-8-16(13-15)23-20(25)14-24(19-12-5-4-11-18(19)22)28(26,27)17-9-2-1-3-10-17/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCUQSRQPQCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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